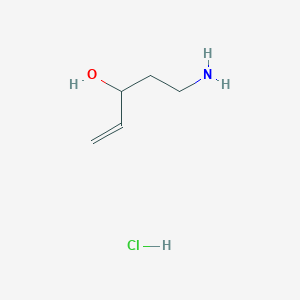

5-Aminopent-1-en-3-ol hydrochloride

Description

Significance in Organic Synthesis and Nitrogen-Containing Heterocycles

The primary significance of 5-aminopent-1-en-3-ol (B1590599) hydrochloride in organic synthesis lies in its potential as a precursor for the construction of complex molecules, particularly nitrogen-containing heterocycles. The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast number of natural products and pharmaceuticals. The carbon skeleton of 5-aminopent-1-en-3-ol is aptly suited for intramolecular cyclization reactions to form substituted piperidines. nih.gov

The strategic placement of the amino and hydroxyl groups allows for various synthetic manipulations. For instance, the amino group can be involved in cyclization reactions, such as reductive amination or aza-Michael additions, while the hydroxyl and alkene functionalities offer handles for further diversification of the resulting heterocyclic core. The development of catalytic methods for the cyclization of aminoalkenes is an active area of research, aiming to provide efficient and stereoselective access to these important heterocyclic systems. nih.gov

Historical Context of Related Amino Alcohol Derivatives

Amino alcohols as a class of compounds have a rich history in organic chemistry. Their utility as synthetic intermediates has been recognized for over a century. Early research focused on their preparation and fundamental reactivity. In more recent decades, the focus has shifted towards their application in asymmetric synthesis, where chiral amino alcohols have been extensively used as chiral auxiliaries and ligands for stereoselective transformations.

The synthesis of β-amino alcohols, for example, has been a subject of intense investigation, with numerous methods developed for their preparation. These compounds are not only valuable synthetic intermediates but also constitute the core structure of many biologically active molecules, including certain classes of drugs. The development of synthetic routes to more complex amino alcohols, such as the γ-unsaturated amino alcohol 5-aminopent-1-en-3-ol, represents a continuation of this historical trend, driven by the constant demand for new and efficient ways to construct molecular complexity.

Scope of Research Endeavors Related to 5-Aminopent-1-en-3-ol Hydrochloride

Current and future research endeavors involving this compound are likely to focus on several key areas. A primary direction is the development of novel and efficient methods for its conversion into a variety of substituted piperidines and other nitrogen-containing heterocycles. This includes the exploration of new catalytic systems for intramolecular cyclization reactions that can control the stereochemical outcome of the transformation.

Furthermore, the potential of this compound as a building block for the synthesis of biologically active compounds is an area ripe for exploration. By incorporating this fragment into larger molecules, researchers may be able to access new chemical space and discover compounds with interesting pharmacological properties. The synthesis of libraries of compounds derived from this starting material could be a valuable strategy in drug discovery programs. While specific research exclusively detailing the applications of this compound is not extensively documented in publicly available literature, its structural features strongly suggest its utility in these research domains. The synthesis of related aminocyclopentanol hydrochloride derivatives, for instance, highlights the general interest in such functionalized amino alcohol salts for synthetic applications. thieme-connect.de

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H12ClNO |

|---|---|

Molecular Weight |

137.61 g/mol |

IUPAC Name |

5-aminopent-1-en-3-ol;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-5(7)3-4-6;/h2,5,7H,1,3-4,6H2;1H |

InChI Key |

AMTICPJYEAGNOB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CCN)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminopent 1 En 3 Ol Hydrochloride

Asymmetric Synthetic Approaches

Asymmetric synthesis is paramount in obtaining enantiomerically pure 5-aminopent-1-en-3-ol (B1590599). The chirality at the C-3 alcohol group significantly influences the molecule's three-dimensional structure and its interactions in subsequent chemical transformations.

Protecting-Group-Free Strategies

Protecting-group-free synthesis offers a more efficient and atom-economical approach to complex molecules by avoiding the additional steps of protection and deprotection. nih.gov This is particularly advantageous in the synthesis of highly functionalized and polar molecules like amino alcohols.

2-Deoxy-D-ribose, a readily available sugar, serves as an excellent chiral precursor for the synthesis of 5-aminopent-1-en-3-ol. Its inherent stereochemistry can be effectively transferred to the target molecule. A plausible synthetic route, while not explicitly detailed in a single source, can be constructed from established organic transformations.

The synthesis would commence with the selective oxidative cleavage of the C4-C5 bond of a suitably protected 2-deoxy-D-ribose derivative to yield a five-carbon aldehyde. This can be followed by a Wittig reaction to introduce the terminal vinyl group, forming a pentenose derivative. Subsequent stereoselective reduction of the aldehyde at C-1 would furnish the primary alcohol. The final key step would involve a reductive amination of the latent aldehyde at C-5 to install the amino group, followed by deprotection and salt formation to yield the desired (3R)-5-aminopent-1-en-3-ol hydrochloride. The stereochemistry at C-3 is directly inherited from the C-3 hydroxyl group of the starting 2-deoxy-D-ribose.

Table 1: Proposed Synthetic Sequence from 2-Deoxy-D-Ribose

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Protection of hydroxyl groups | e.g., Acetic anhydride, pyridine | Peracetylated 2-deoxy-D-ribose |

| 2 | Oxidative cleavage of C4-C5 bond | e.g., Sodium periodate (NaIO₄) | Aldehyde derivative |

| 3 | Wittig olefination | Ph₃P=CH₂, THF | Unsaturated sugar derivative |

| 4 | Reductive amination of C-5 | NH₃, NaBH₃CN | 5-amino-pentenose derivative |

| 5 | Deprotection and salt formation | Acidic hydrolysis, then HCl | 5-Aminopent-1-en-3-ol hydrochloride |

A powerful protecting-group-free method involves the direct conversion of aldehydes or hemiacetals to primary amines. nih.gov The Vasella reaction allows for the in-situ formation of an aldehyde from a sugar lactol. This can be immediately followed by a metal hydride/ammonia-mediated reductive amination. organic-chemistry.org

Table 2: Key Features of Vasella-Reductive Amination

| Feature | Description |

| Starting Material | Unsaturated five-carbon hemiacetal |

| Key Transformation | In-situ aldehyde formation and subsequent reductive amination |

| Reagents | Metal hydride (e.g., NaBH₃CN), Ammonia |

| Advantage | Protecting-group-free, one-pot procedure |

| Challenge | Control of selectivity to favor primary amine formation |

Carbamate (B1207046) annulation, particularly iodine-mediated, presents a strategy for the cyclization of hydroxy-substituted alkenylamines. nih.gov While this method is primarily utilized for the synthesis of piperidines and other heterocyclic systems, the underlying principles are relevant to the chemistry of 5-aminopent-1-en-3-ol. nih.govresearchgate.net

In a hypothetical application, an N-protected derivative of 5-aminopent-1-en-3-ol could undergo an intramolecular cyclization. The stereochemistry at the C-3 hydroxyl group would play a critical role in directing the stereochemical outcome of the newly formed stereocenters in the cyclized product. This methodology highlights the synthetic potential of 5-aminopent-1-en-3-ol as a building block for more complex nitrogen-containing heterocycles. The choice of the carbamate and the reaction conditions would determine the regioselectivity of the cyclization (i.e., formation of a five- versus a six-membered ring). nih.gov

Stereocontrol and Diastereoselectivity in Syntheses

The stereocenter at C-3 is a pivotal element in the synthesis of 5-aminopent-1-en-3-ol and its subsequent reactions. Controlling the stereochemistry at this position is a primary objective of any asymmetric synthesis.

The absolute configuration of the hydroxyl group at the C-3 position exerts a significant influence on the diastereoselectivity of intramolecular cyclization reactions. nih.gov In the context of carbamate annulation, for instance, the C-3 stereocenter can dictate the facial selectivity of the electrophilic attack on the double bond, leading to the preferential formation of one diastereomer over another.

This stereodirecting effect is a common feature in the chemistry of chiral unsaturated alcohols. The hydroxyl group can coordinate to reagents or influence the transition state geometry through steric and electronic effects, thereby controlling the approach of the reacting partners. A comprehensive understanding of these stereochemical influences is essential for the rational design of synthetic routes to stereochemically defined heterocyclic compounds derived from 5-aminopent-1-en-3-ol.

Factors Governing Diastereoselectivity in Iodine-Promoted Carbamate Annulations

The synthesis of pyrrolidine (B122466) structures, which are foundational to this compound, can be achieved with a high degree of stereocontrol using iodine-promoted carbamate annulations. A significant feature of this synthetic strategy is the high diastereoselectivity observed during the cyclization of alkenylamines. researchgate.net The reaction strongly favors the formation of pyrrolidines where the substituents have a 2,5-trans and 4,5-cis relationship. researchgate.net

This stereochemical outcome is primarily governed by the stereochemistry at the C-3 position of the acyclic alkenylamine precursor. researchgate.net This specific carbon atom exerts stereocontrol over the annulation reaction, dictating the spatial arrangement of the newly formed stereocenters in the pyrrolidine ring. This control is independent of the stereochemistry at the C-2 position of the precursor. researchgate.net The iodine-mediated cyclization proceeds in a way that consistently produces a high diastereomeric excess of the desired isomer. researchgate.net

Control over Formation of 3,4-cis Isomers in Annulation Reactions

The control over the formation of 3,4-cis isomers is a noteworthy characteristic of the iodine-promoted carbamate annulation methodology. researchgate.net The reaction conditions are inherently biased towards producing this specific diastereomer with high fidelity. This preference is illustrated in the formation of various carbamate intermediates from their respective alkenylamine precursors, where the 3,4-cis configuration is consistently the major product. researchgate.net This inherent selectivity provides a reliable method for synthesizing 2,5-dideoxy-2,5-imino-glycitols and related structures with a defined stereochemistry, which is crucial for their biological function. researchgate.net

Targeted Synthesis from Iodinated Precursors

A common and effective strategy for synthesizing this compound and its analogs begins with carbohydrate-derived iodinated precursors. These iodo-sugars serve as versatile starting materials that can be converted into the necessary alkenylamine intermediates.

Reductive Amination of Methyl 2,5-Dideoxy-5-iodo-α/β-D-riboside

The conversion of iodinated precursors into the required amine functionality is frequently accomplished through reductive amination. The Vasella reductive amination is a methodology that has been successfully applied to the amination of ketones derived from carbohydrates, albeit with moderate diastereoselectivity at this stage. researchgate.net This method is a key step in preparing the acyclic alkenylamines needed for the subsequent cyclization. Standard reagents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB), which are capable of selectively reducing the intermediate imine in the presence of other functional groups. wikipedia.orgmasterorganicchemistry.com The process involves the reaction of a carbonyl group with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. acsgcipr.org

Optimized Reagent Systems for Alkenylamine Formation

The formation of the critical alkenylamine intermediate from an iodosugar precursor can be achieved with high efficiency. For instance, in the synthesis of 1-deoxygalactonojirimycin (DGJ), a related piperidine (B6355638), the precursor iodosugar was smoothly converted to the corresponding alkenylamine in an excellent yield of 93%. researchgate.net This transformation typically involves the reaction of the iodosugar with an appropriate amine source. The high yield indicates that the conditions for this nucleophilic substitution are well-optimized, leading to minimal side products. researchgate.net

| Target Compound | Starting Material | Number of Steps | Overall Yield (%) | Reference |

| 1,2,4-Trideoxy-1,4-imino-L-xylitol | 2-Deoxy-D-ribose | 5 | 48% | researchgate.net |

| 2,5-Dideoxy-2,5-imino-l-iditol | Ketose | 6 | 18% | researchgate.net |

| 1-Deoxygalactonojirimycin (DGJ) | D-Galactose | 5 | 40% (from alkenylamine) | researchgate.net |

| 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) | D-Fructose | 7 | 70% | worktribe.com |

| 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) | L-Sorbose | 7 | 56% | researchgate.net |

Chemical Reactivity and Transformation Pathways of 5 Aminopent 1 En 3 Ol Hydrochloride

Cyclization Reactions and Heterocycle Formation

The potential for 5-aminopent-1-en-3-ol (B1590599) hydrochloride to undergo cyclization reactions to form various heterocyclic frameworks is a key area of interest. However, specific studies on this compound are lacking.

Intramolecular Carbamate (B1207046) Annulation Mechanisms

There is no available research that describes the intramolecular carbamate annulation of 5-aminopent-1-en-3-ol hydrochloride. This includes a lack of information on:

Formation of Aza-Sugar Derivatives

Aza-sugars are a class of compounds with significant biological activity. The structure of this compound makes it a plausible starting material for the synthesis of aza-sugar derivatives. Nevertheless, no published research has demonstrated the conversion of this compound into such derivatives.

Amine Reactivity and Derivatization

The primary amine group in this compound is expected to undergo a variety of standard chemical transformations, such as acylation, alkylation, and sulfonylation. These reactions would yield a diverse range of derivatives. However, specific studies detailing the reactivity of the amine group and the properties of the resulting derivatives are not available in the public domain.

Amination Cascade Reactions

While specific studies on amination cascade reactions directly involving this compound are not extensively documented in publicly available literature, the structure of the molecule lends itself to such transformations. Amination cascade reactions, particularly those catalyzed by transition metals like palladium, are powerful methods for the construction of nitrogen-containing heterocyclic compounds. nih.gov

In a hypothetical scenario, the primary amine of 5-aminopent-1-en-3-ol could act as an intramolecular nucleophile, attacking the olefin in a palladium-catalyzed process. This intramolecular aminocyclization would lead to the formation of a substituted piperidine (B6355638) ring. The reaction would likely proceed through a 6-endo-trig cyclization, which is a common pathway in palladium-catalyzed processes. divyarasayan.org The presence of the hydroxyl group could influence the stereochemical outcome of the cyclization, potentially leading to diastereoselective formation of specific piperidine isomers.

Further complexity and molecular diversity can be introduced by incorporating an intermolecular reaction partner into the cascade. For instance, a palladium-catalyzed aminocyclization-Heck coupling cascade could be envisioned. nih.gov In this sequence, after the initial intramolecular cyclization, the resulting organopalladium intermediate could then couple with an external alkene, introducing a new substituent onto the newly formed piperidine ring.

Formation of N-Functionalized Iminosugars

Iminosugars are a class of polyhydroxylated piperidines, pyrrolidines, and indolizidines that are analogues of carbohydrates where the endocyclic oxygen atom is replaced by a nitrogen atom. nih.gov They are of significant interest due to their potential as inhibitors of glycosidases and glycosyltransferases. nih.gov The structure of 5-aminopent-1-en-3-ol provides a scaffold that can be elaborated into N-functionalized iminosugars.

The synthesis of iminosugars from aminoalkenol precursors often involves a key dihydroxylation step of the double bond to introduce additional hydroxyl groups, followed by cyclization. beilstein-journals.org For 5-aminopent-1-en-3-ol, after protection of the amino group, asymmetric dihydroxylation of the vinyl group would yield a polyhydroxylated intermediate. Subsequent intramolecular cyclization, driven by the deprotected amine, would lead to the formation of a piperidine-based iminosugar scaffold.

The nitrogen atom of the resulting iminosugar can then be functionalized to generate a library of N-substituted derivatives. nih.gov This can be achieved through various methods such as reductive amination or N-alkylation. The nature of the N-substituent can significantly impact the biological activity and selectivity of the iminosugar. For example, the introduction of different alkyl or aryl groups can modulate the inhibitory potency against specific glycosidases. nih.gov

| Precursor | Key Transformation Steps | Resulting Scaffold |

| 5-Aminopent-1-en-3-ol | 1. N-protection2. Asymmetric dihydroxylation3. Deprotection and intramolecular cyclization4. N-functionalization | N-Functionalized Polyhydroxylated Piperidine (Iminosugar) |

Olefin Reactivity and Functionalization

The vinyl group in 5-aminopent-1-en-3-ol is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

One important reaction is hydroformylation , also known as the oxo process, which involves the addition of a formyl group and a hydrogen atom across the double bond. wikipedia.orglibretexts.org This reaction, typically catalyzed by rhodium or cobalt complexes, would convert the terminal alkene of 5-aminopent-1-en-3-ol into an aldehyde. mt.com Depending on the catalyst and reaction conditions, either a linear or a branched aldehyde can be formed. The resulting aldehyde can then be further transformed into other functional groups, such as an alcohol via reduction or a carboxylic acid via oxidation, significantly expanding the synthetic utility of the original molecule.

Another potential transformation is the Wacker oxidation , a palladium-catalyzed process that would convert the terminal vinyl group into a methyl ketone. This reaction provides a route to an acetyl-substituted amino alcohol, which could serve as a precursor for other complex molecules.

Furthermore, the olefin is susceptible to electrophilic addition reactions . For example, halogenation with bromine or chlorine would yield a dihalogenated derivative, while hydrohalogenation would lead to the corresponding haloalkane. These halogenated intermediates are valuable substrates for subsequent nucleophilic substitution reactions.

Palladium-Catalyzed Transformations

Palladium catalysis offers a powerful and versatile platform for the functionalization of this compound, enabling the construction of complex heterocyclic scaffolds through various cyclization strategies. rsc.org

Palladium-catalyzed carbonylative cyclization is a highly effective method for the synthesis of lactams, which are cyclic amides. rsc.org In the context of 5-aminopent-1-en-3-ol, this transformation would involve the intramolecular reaction of the amino group with the alkene moiety in the presence of carbon monoxide and a palladium catalyst.

The reaction would likely proceed through the formation of a palladium-hydride species, which adds to the alkene. Subsequent migratory insertion of carbon monoxide and reductive elimination would yield a substituted piperidinone. The regioselectivity of the carbonylation can often be controlled by the choice of ligands and reaction conditions. This approach provides a direct route to piperidinone derivatives, which are important structural motifs in many biologically active compounds.

| Reactant | Catalyst System | Product |

| 5-Aminopent-1-en-3-ol | Pd catalyst, CO | Substituted Piperidinone |

Domino reactions, also known as cascade or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. rsc.org The trifunctional nature of 5-aminopent-1-en-3-ol makes it an ideal substrate for designing domino reaction sequences for the synthesis of complex molecules, such as alkaloids.

A plausible domino sequence could be initiated by a palladium-catalyzed intramolecular cyclization of the amino group onto the alkene. The resulting organopalladium intermediate could then participate in a subsequent intermolecular cross-coupling reaction with an appropriate partner, such as an aryl halide or another olefin. This would lead to the formation of a highly functionalized piperidine derivative in a single pot. The stereochemistry of the newly formed chiral centers could potentially be controlled through the use of chiral ligands on the palladium catalyst. Such strategies are highly valued in modern organic synthesis for their efficiency and atom economy. divyarasayan.org

Spectroscopic and Structural Characterization of 5 Aminopent 1 En 3 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of the magnetic properties of atomic nuclei, NMR allows for the precise assignment of protons (¹H) and carbons (¹³C) within a molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Aminopent-1-en-3-ol (B1590599) Hydrochloride

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 (vinyl) | 5.0 - 5.3 (m) | 115 - 120 |

| H-2 (vinyl) | 5.8 - 6.0 (m) | 135 - 140 |

| H-3 (CH-OH) | 4.0 - 4.5 (m) | 65 - 70 |

| H-4 (CH₂) | 1.7 - 2.0 (m) | 35 - 40 |

| H-5 (CH₂-NH₃⁺) | 3.0 - 3.4 (m) | 40 - 45 |

| OH | Variable | - |

| NH₃⁺ | 7.5 - 8.5 (br s) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, strong correlations would be expected between the vinyl protons (H-1 and H-2) and the proton on the carbinol carbon (H-3). Similarly, correlations between H-3, H-4, and H-5 would establish the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.0-4.5 ppm (H-3) would correlate with the carbon signal at ~65-70 ppm (C-3).

The stereochemistry at the C-3 chiral center can be investigated using advanced NMR techniques, often involving the formation of diastereomeric derivatives. By reacting the chiral alcohol with a chiral derivatizing agent (e.g., Mosher's acid chloride), two diastereomers are formed which will exhibit distinct NMR spectra. The differences in the chemical shifts of the protons near the newly formed ester linkage can be analyzed to determine the absolute configuration of the original alcohol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. For 5-Aminopent-1-en-3-ol hydrochloride, the expected molecular formula of the protonated free base is C₅H₁₂NO⁺.

The theoretical exact mass of the free base, 5-aminopent-1-en-3-ol (C₅H₁₁NO), is 101.0841 g/mol . nih.gov In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the compound would be observed as the protonated molecule [M+H]⁺.

Interactive Data Table: HRMS Data for 5-Aminopent-1-en-3-ol

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₅H₁₂NO⁺ | 102.0913 |

Note: The calculated m/z is for the protonated free base. The hydrochloride salt would dissociate in the ESI source.

The observation of an ion with a mass-to-charge ratio that matches the calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Optical Rotation Studies

Optical rotation is a physical property of chiral substances, which are molecules that are non-superimposable on their mirror images. libretexts.org This property arises from the interaction of the chiral molecule with plane-polarized light, causing the plane of light to rotate. The direction and magnitude of this rotation are characteristic of the specific enantiomer.

The measurement of optical rotation is a key method for determining the enantiomeric purity and the absolute configuration of a chiral compound. The specific rotation, [α], is a standardized measure of this property.

For 5-Aminopent-1-en-3-ol, the C-3 carbon is a stereocenter, meaning the compound can exist as two enantiomers: (R)-5-Amino-pent-1-en-3-ol and (S)-5-Amino-pent-1-en-3-ol. Each enantiomer will rotate plane-polarized light to an equal but opposite degree.

While a specific experimental value for the optical rotation of (S)-5-Amino-pent-1-en-3-ol hydrochloride is not documented in readily available literature, the principle remains. A purified sample of the (S)-enantiomer would be expected to exhibit a specific optical rotation value under defined conditions (e.g., specific wavelength of light, temperature, solvent, and concentration). This value would be opposite in sign but equal in magnitude to the (R)-enantiomer. The determination of the sign of rotation (+ for dextrorotatory or - for levorotatory) is an empirical measurement and cannot be predicted from the (R/S) designation alone. masterorganicchemistry.com The addition of an acid to an amino alcohol can influence the optical rotation. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the functional groups present within a molecule. The analysis of the vibrational modes of this compound allows for the characterization of its key structural features: the primary ammonium (B1175870) group, the secondary alcohol, and the vinyl moiety.

The infrared spectrum of a primary aliphatic amine hydrochloride is characterized by broad, strong absorptions in the high-frequency region, typically around 3000 cm⁻¹, which are attributable to the N-H stretching vibrations of the R-NH₃⁺ group. cdnsciencepub.com These bands are often complex due to hydrogen bonding. cdnsciencepub.com In contrast, primary amines (R-NH₂) exhibit two distinct N-H stretching bands in the 3400-3250 cm⁻¹ range. orgchemboulder.com The N-H bending (scissoring) vibration for primary amines is typically observed between 1650-1580 cm⁻¹. orgchemboulder.comspectroscopyonline.com

The hydroxyl (O-H) group of the secondary alcohol gives rise to a characteristic broad and intense absorption band in the IR spectrum, generally in the range of 3500-3200 cm⁻¹ due to hydrogen bonding. orgchemboulder.comlibretexts.org The C-O stretching vibration of secondary alcohols produces a strong band in the 1260-1050 cm⁻¹ region. orgchemboulder.com

The vinyl group (C=C-H) introduces several characteristic vibrations. The C=C bond stretching is typically observed as a medium intensity band in the Raman spectrum around 1640 cm⁻¹. azom.com The C-H stretching vibrations of the vinyl group appear above 3000 cm⁻¹.

Raman spectroscopy is particularly effective for analyzing the non-polar C=C bond of the vinyl group, which often produces a strong signal. azom.com In general, IR and Raman spectroscopy are complementary techniques; vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. azom.com For instance, the polar O-H and N-H bonds will show strong IR absorptions, while the non-polar C=C bond will be more prominent in the Raman spectrum.

The following tables summarize the expected characteristic vibrational frequencies for the functional groups present in this compound based on established spectroscopic data for similar structures.

Table 1: Expected Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad |

| N-H (Primary Ammonium) | Stretching | ~3000 | Strong, Broad |

| C-H (Vinyl) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 2960 - 2850 | Medium to Strong |

| C=C (Vinyl) | Stretching | ~1640 | Medium |

| N-H (Primary Ammonium) | Bending | 1650 - 1580 | Medium |

| C-O (Secondary Alcohol) | Stretching | 1260 - 1050 | Strong |

| C-N (Aliphatic Amine) | Stretching | 1250 - 1020 | Weak to Medium |

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C=C (Vinyl) | Stretching | 1650 - 1630 | Strong |

| C-C (Aliphatic) | Stretching | 1200 - 800 | Medium to Weak |

Computational and Theoretical Investigations of 5 Aminopent 1 En 3 Ol Hydrochloride and Analogues

Quantum Mechanical Studies

Quantum mechanical calculations are a cornerstone of modern chemical research, providing a framework to predict and analyze the electronic structure and energy of molecules with high accuracy. For molecules like 5-Aminopent-1-en-3-ol (B1590599) hydrochloride, these methods are invaluable for understanding its intrinsic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. In the study of 5-Aminopent-1-en-3-ol hydrochloride and its analogues, DFT is employed to determine optimized geometries, vibrational frequencies, and electronic properties such as molecular orbital energies and charge distributions.

Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-31G* or larger to model the system. researchgate.net Such calculations can predict the most stable three-dimensional arrangement of the atoms in the molecule, providing crucial information on bond lengths, bond angles, and dihedral angles. For instance, the protonation of the amino group in the hydrochloride salt introduces significant changes in the electronic distribution and geometry compared to the free base, which can be accurately modeled by DFT.

Illustrative DFT Calculated Properties for a Protonated Amino Alcohol Analogue:

| Property | Calculated Value |

| Total Energy (Hartree) | -425.12345 |

| HOMO Energy (eV) | -8.54 |

| LUMO Energy (eV) | 1.23 |

| Dipole Moment (Debye) | 5.67 |

This table presents hypothetical data for illustrative purposes, based on typical DFT calculations for similar molecules.

Møller–Plesset Perturbation Theory (MP2) Calculations

Møller–Plesset perturbation theory is a post-Hartree-Fock method used to include electron correlation effects, which are crucial for accurately describing non-covalent interactions and obtaining more reliable energy predictions. wikipedia.org Second-order Møller–Plesset (MP2) theory is a common level of theory applied to small and medium-sized molecules. wikipedia.orgsmu.edu

For this compound, MP2 calculations, often performed with basis sets like aug-cc-pVDZ or aug-cc-pVTZ, can provide a more refined understanding of its conformational preferences and the energetics of intermolecular interactions, such as hydrogen bonding between the hydroxyl and protonated amino groups. rsc.orgnih.gov These calculations are computationally more demanding than DFT but can offer benchmark-quality data for specific molecular properties. wikipedia.org

Comparison of Relative Conformational Energies for an Amino Alcohol Analogue (kcal/mol):

| Conformer | DFT (B3LYP/6-31G*) | MP2/aug-cc-pVDZ |

| A (Extended) | 0.00 | 0.00 |

| B (Gauche) | 1.25 | 1.50 |

| C (Folded) | 3.40 | 3.85 |

This table presents hypothetical data for illustrative purposes.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms.

Transition State Analysis and Energy Landscapes

By locating and characterizing transition state structures, computational methods can elucidate the pathways of reactions involving this compound. For example, in reactions such as intramolecular cyclization or elimination, identifying the transition state geometry and its associated energy barrier is key to understanding the reaction kinetics. unl.eduyoutube.com

DFT methods are frequently used to locate transition states, which are first-order saddle points on the potential energy surface. researchgate.net Vibrational frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state provides the activation energy of the reaction.

Stereoselectivity Prediction and Rationalization

The stereochemical outcome of reactions producing or involving chiral molecules like 5-Aminopent-1-en-3-ol can be predicted and rationalized using computational models. In the synthesis of amino alcohols, for instance, the diastereoselectivity is often governed by subtle differences in the energies of competing transition states. diva-portal.org

Models such as the Felkin-Anh or Zimmerman-Traxler models can be computationally investigated to understand the origins of stereoselectivity. diva-portal.orgyoutube.com By calculating the energies of the various possible transition state structures leading to different stereoisomers, the favored reaction pathway and the major product can be predicted. These calculations can account for steric and electronic effects that direct the stereochemical course of the reaction.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pentene chain in this compound allows it to adopt multiple conformations, which can influence its physical and chemical properties.

Conformational analysis through computational methods involves systematically exploring the potential energy surface to identify low-energy conformers. This can be achieved through systematic or stochastic searches, with the energies of the resulting conformers typically calculated using quantum mechanical methods.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions in a simulated environment, such as in solution. youtube.comnih.govyoutube.com In an MD simulation, the classical equations of motion are solved for all atoms in the system, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates. youtube.com

For this compound, MD simulations can reveal how the molecule interacts with solvent molecules and counter-ions, and how it explores its conformational space. This can be particularly useful for understanding its behavior in biological systems or as a precursor in synthesis. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For this compound, computational methods, particularly density functional theory (DFT), provide valuable insights into the arrangement and energy of its molecular orbitals. These theoretical approaches allow for the characterization of key electronic parameters even in the absence of extensive experimental data.

A central concept in the electronic structure analysis of a molecule is the examination of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. researchgate.netnist.gov

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, thus acting as an electrophile. A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nist.gov A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. nih.gov

While specific computational data for this compound is not extensively available in the public literature, the electronic properties can be inferred by examining its structural components. The table below outlines the conceptual electronic contributions of the functional groups present in the molecule.

| Functional Group/Component | Expected Contribution to Frontier Orbitals | Influence on Electronic Properties |

| Allyl Group (CH₂=CH-CH) | The π orbital of the C=C bond is a major contributor to the HOMO. The π* orbital is the primary contributor to the LUMO. | This group is the primary site for electrophilic addition and dictates the fundamental HOMO-LUMO gap. |

| Hydroxyl Group (-OH) | The non-bonding lone pairs on the oxygen atom can mix with the π-system, raising the energy of the HOMO. | Increases the nucleophilicity of the molecule and can participate in hydrogen bonding. |

| Aminium Group (-NH₃⁺) | As an electron-withdrawing group, it lowers the energy of both the HOMO and LUMO, potentially increasing the HOMO-LUMO gap. | The positive charge significantly influences the electrostatic potential of the molecule and its solubility in polar solvents. |

Applications of 5 Aminopent 1 En 3 Ol Hydrochloride in Advanced Organic Synthesis

Role as a Chiral Building Block

The chirality of 5-Aminopent-1-en-3-ol (B1590599) hydrochloride is of significant interest to synthetic chemists. The ability to introduce specific stereocenters is crucial in the synthesis of biologically active molecules, where the three-dimensional arrangement of atoms can dictate efficacy and selectivity.

Enantioselective Synthesis of Natural Products, exemplified by (+)-Hannokinol

A notable application of a chiral precursor related to 5-Aminopent-1-en-3-ol hydrochloride is in the formal total synthesis of (+)-Hannokinol. mdpi.com This natural product, a linear diarylheptanoid, has garnered attention for its potential anti-inflammatory, antioxidant, and anticancer properties. mdpi.com The synthesis utilizes a chiral building block derived from 2-deoxy-D-ribose to construct the key 1,3-diol motif present in (+)-Hannokinol. mdpi.com This strategic use of a chiral precursor underscores the importance of such molecules in achieving the desired stereochemistry of complex natural products. mdpi.com

Precursor for Bioactive Molecules

Amino alcohols, in general, are fundamental units in the construction of numerous bioactive molecules. alfa-chemistry.com They can be converted into a variety of derivatives that are studied for their potential therapeutic properties. alfa-chemistry.com For instance, research has been conducted on the synthesis of acyclic nucleoside analogues from 1-amino-5-(benzyloxy)pentan-3-ol, a related amino alcohol. While most of the synthesized compounds in one study did not show significant antiviral activity, a guanine (B1146940) derivative did exhibit inhibitory effects against Herpes Simplex Virus-1 (HSV-1).

Synthesis of Iminosugar Analogues

Iminosugars are a class of compounds that are analogues of sugars where the ring oxygen has been replaced by a nitrogen atom. They are of significant interest due to their potential as inhibitors of glycosidases and other carbohydrate-processing enzymes.

Derivatization into Pyrrolidine-based Structures

The structural framework of this compound is well-suited for the synthesis of pyrrolidine-based structures, which are core components of many iminosugar analogues. The presence of both an amine and a hydroxyl group allows for intramolecular cyclization reactions to form the five-membered pyrrolidine (B122466) ring. This approach provides a pathway to a diverse range of substituted pyrrolidines, which can be further elaborated to mimic the structure of natural sugars.

Development of Novel Heterocyclic Scaffolds

The reactivity of the functional groups in this compound facilitates its use in the construction of various novel heterocyclic scaffolds. alfa-chemistry.com Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The ability to synthesize new heterocyclic systems from readily available starting materials like this compound is of great value in the discovery of new drug candidates. For example, amino alcohols can react with carbon dioxide, in the presence of ionic liquid catalysts, to form cyclic urethanes, an important class of heterocyclic compounds with biological applications. mdpi.com

Polymer Chemistry and Materials Science

The amino and alcohol functionalities present in compounds like this compound are valuable in the field of polymer chemistry and materials science. Amino alcohols can be used as monomers in polymerization reactions to create functional polymers with a variety of properties. alfa-chemistry.com

For instance, they can be incorporated into polyesters and polyamides, imparting specific characteristics to the resulting material. nih.gov The presence of both amine and hydroxyl groups allows for the formation of both amide and ester linkages, leading to the synthesis of poly(ester amide)s. nih.gov These polymers can exhibit desirable properties such as biodegradability and elasticity, making them suitable for applications in areas like tissue engineering. nih.gov Furthermore, amino alcohol-functionalized polymers have been investigated for their ability to adsorb heavy metals, suggesting potential applications in environmental remediation. rsc.org The amino groups on the polymer surface can chelate with metal ions, effectively removing them from aqueous solutions. rsc.org

Polycondensation Reactions for Polyesteramide Development

Polyesteramides are a class of polymers that incorporate both ester and amide linkages in their backbone. These materials can exhibit a combination of properties derived from both polyesters and polyamides, such as good thermal stability, mechanical strength, and, in some cases, biodegradability. The synthesis of polyesteramides typically involves the polycondensation of monomers containing a combination of carboxyl, hydroxyl, and amino functional groups.

Theoretically, this compound can serve as a valuable monomer in the synthesis of polyesteramides. The presence of both a primary amine and a secondary alcohol allows it to react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides or diesters) to form the characteristic amide and ester bonds.

A hypothetical polycondensation reaction could involve the reaction of this compound with a dicarboxylic acid, such as adipic acid. In this reaction, the amino group would react with one of the carboxylic acid groups to form an amide linkage, while the hydroxyl group would react with the other carboxylic acid group to form an ester linkage. The resulting polymer would be a polyesteramide with a repeating unit derived from both monomers. The vinyl group from the this compound could remain as a pendant group along the polymer chain, offering a site for post-polymerization modification, such as cross-linking, to further tailor the material's properties.

Table 1: Hypothetical Monomers for Polyesteramide Synthesis

| Monomer 1 | Monomer 2 | Resulting Polymer Class | Potential Repeating Unit Features |

| This compound | Adipic acid | Polyesteramide | Amide and ester linkages with pendant vinyl groups |

| This compound | Sebacoyl chloride | Polyesteramide | Rapid polymerization with pendant vinyl groups |

| This compound | Dimethyl terephthalate | Polyesteramide | Aromatic units for enhanced thermal stability |

Synthesis of Monomers for Biodegradable Polymers

The development of biodegradable polymers is of significant interest to address the environmental challenges posed by conventional plastics. These polymers are designed to degrade into non-toxic products through the action of microorganisms or enzymes. The properties of biodegradable polymers can be tuned by the careful selection of their monomeric building blocks.

This compound can be envisioned as a precursor for the synthesis of novel monomers for biodegradable polymers. The inherent functionality of the molecule provides several routes to create monomers that can impart biodegradability to the resulting polymers.

One potential strategy involves the modification of the hydroxyl and amino groups to introduce linkages that are susceptible to hydrolysis or enzymatic cleavage. For instance, the hydroxyl group could be reacted with a cyclic lactone, such as caprolactone, in a ring-opening polymerization to form a short polyester (B1180765) chain grafted onto the 5-aminopent-1-en-3-ol backbone. The resulting macromonomer could then be polymerized through its vinyl group to yield a comb-like polymer with biodegradable polyester side chains.

Alternatively, the amino group could be used to initiate the ring-opening polymerization of amino acid N-carboxyanhydrides (NCAs), leading to the formation of a short peptide chain. This would result in a monomer with a peptide segment, which could then be incorporated into a polymer backbone via the vinyl group, potentially leading to a biodegradable material with properties influenced by the peptide component.

Table 2: Potential Pathways to Biodegradable Polymer Monomers from this compound

| Modification Strategy | Reactant | Resulting Monomer Type | Potential Polymer Architecture |

| Ring-opening polymerization from hydroxyl group | ε-Caprolactone | Macromonomer with polyester side chain | Comb-like polymer |

| Ring-opening polymerization from amino group | N-Carboxyanhydride of an amino acid | Monomer with a peptide segment | Linear or graft copolymer |

| Esterification of hydroxyl group | Lactic acid | Monomer with hydrolyzable ester linkage | Vinyl polymer with biodegradable pendant groups |

It is important to reiterate that the applications discussed in this article are based on the known chemical reactivity of the functional groups present in this compound and represent theoretical possibilities. Further experimental research would be necessary to validate these synthetic routes and to fully characterize the properties of the resulting polymers.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations

The reactivity of the allylic alcohol and the primary amine in 5-aminopent-1-en-3-ol (B1590599) hydrochloride opens the door to a wide array of catalytic transformations. Future research is expected to focus on developing new catalytic systems that can selectively functionalize this molecule, leading to a diverse range of valuable products.

Palladium-catalyzed reactions, which are well-established for the amination of allylic alcohols, represent a significant area for exploration. nih.gov The development of stereoselective methods would be particularly valuable, enabling the synthesis of chiral 1,2-amino alcohols, which are important motifs in many biologically active molecules. nih.gov Furthermore, molybdenum-based catalysts have shown promise for the dehydrative allylation of allyl alcohols with amines, offering a direct and atom-economical route to various allylic amines. organic-chemistry.org The application of such catalysts to 5-aminopent-1-en-3-ol hydrochloride could provide efficient pathways to new functionalized derivatives.

Dual catalytic strategies, combining, for example, iridium photocatalysis with copper catalysis, could enable regioselective amino-functionalizations of the allylic alcohol moiety. nih.govacs.org This approach allows for the introduction of a wide range of nucleophiles, significantly expanding the molecular diversity accessible from this starting material. nih.govacs.org

Integration into Continuous Flow Chemistry Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. nih.gov The integration of this compound into continuous flow methodologies is a promising research direction that could accelerate its use in chemical synthesis.

Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates. youtube.com The ability to precisely control temperature and residence time in a flow reactor can lead to higher yields and selectivities compared to batch reactions. youtube.com The synthesis of various chemical intermediates and active pharmaceutical ingredients has been successfully demonstrated using flow systems. nih.gov

Future work could focus on developing robust and efficient flow-based syntheses utilizing this compound. This could involve its use as a reactant in multi-step continuous processes, where intermediates are generated and consumed in a continuous stream, avoiding the need for isolation and purification at each step. youtube.com

Rational Design of Derivatives for Targeted Synthetic Applications

The rational design of derivatives of this compound holds significant potential for the creation of molecules with specific and valuable properties. By leveraging computational tools and a deep understanding of structure-activity relationships, new compounds with applications in materials science and medicinal chemistry can be developed.

Computational methods, such as those employed in the "Design of Genuine Structures" (DOGS) software, can aid in the in silico assembly of novel bioactive compounds from readily available building blocks and established reaction principles. nih.govnih.govplos.orgresearchgate.net This approach allows for the generation of hypothetical structures and even suggests potential synthetic routes. nih.govnih.govplos.orgresearchgate.net

The allylic amino alcohol scaffold is a key feature in many biologically active molecules. nih.gov By modifying the structure of this compound, for instance, through the introduction of different substituents or by altering the stereochemistry, it may be possible to design new compounds with targeted biological activities.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and properties of this compound and its derivatives is crucial for their effective application. Advanced spectroscopic techniques will play a pivotal role in this endeavor.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including unsaturated lipids and amino acids. nih.govmdpi.com One-dimensional and two-dimensional NMR techniques can provide detailed information about the connectivity and stereochemistry of a molecule. For complex derivatives, techniques such as ¹³C- and ¹⁵N-enrichment can be employed to enhance signal sensitivity and resolve overlapping peaks. mdpi.com

Mass spectrometry is another indispensable tool for characterizing new compounds, providing accurate mass measurements that help to confirm molecular formulas. nih.gov The combination of NMR and mass spectrometry will be essential for the unambiguous identification and characterization of novel derivatives of this compound.

Synergistic Experimental and Computational Approaches

The combination of experimental and computational chemistry offers a powerful paradigm for accelerating research and gaining deeper insights into chemical systems. For this compound, a synergistic approach will be invaluable for exploring its reactivity and designing new applications.

Density Functional Theory (DFT) calculations can be used to study the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.net For example, DFT can be employed to predict the most likely sites for chemical attack, to understand reaction mechanisms, and to calculate spectroscopic properties that can be compared with experimental data. researchgate.netnih.gov

Mechanistic studies combining experimental observations with computational modeling can elucidate the intricate details of catalytic cycles. For instance, DFT calculations have been used to understand the role of co-catalysts in the palladium-catalyzed amination of allylic alcohols, revealing the importance of hydrogen-bonding networks in facilitating the rate-limiting step. mdpi.com Such integrated studies will be crucial for the rational development of new and improved catalytic transformations involving this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.